2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
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Overview
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a fused pyrimidine compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, and their deregulation is often associated with diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one typically involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. These intermediates are then subjected to various derivatization reactions to yield the desired compound . One common synthetic route involves the Suzuki-Miyaura coupling reaction, followed by amide formation and cyclization under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and efficient purification methods are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases. Kinases are enzymes that transfer phosphate groups to specific substrates, and their inhibition can disrupt various cellular signaling pathways. The molecular targets of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one include kinases involved in cell division and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for the treatment of certain types of cancer.
Uniqueness
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is unique due to its fused pyrimidine structure, which provides a versatile scaffold for the development of novel kinase inhibitors. Its methylthio group also offers additional sites for chemical modification, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C8H11N3OS |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3OS/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8/h5,9H,2-4H2,1H3 |
InChI Key |
MLAZODCYMFLAEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2CCNCC2=N1 |
Origin of Product |
United States |
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